methyl {4-[6-hydroxy-3-methyl-7-(3-methylbutyl)-2-oxo-3,7-dihydro-2H-purin-8-yl]piperazin-1-yl}acetate
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Overview
Description
Methyl {4-[6-hydroxy-3-methyl-7-(3-methylbutyl)-2-oxo-3,7-dihydro-2H-purin-8-yl]piperazin-1-yl}acetate is a complex organic compound with a unique structure that includes a purine base, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[6-hydroxy-3-methyl-7-(3-methylbutyl)-2-oxo-3,7-dihydro-2H-purin-8-yl]piperazin-1-yl}acetate typically involves multiple steps, including the formation of the purine base, the introduction of the piperazine ring, and the esterification process. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[6-hydroxy-3-methyl-7-(3-methylbutyl)-2-oxo-3,7-dihydro-2H-purin-8-yl]piperazin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and piperazine moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl {4-[6-hydroxy-3-methyl-7-(3-methylbutyl)-2-oxo-3,7-dihydro-2H-purin-8-yl]piperazin-1-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl {4-[6-hydroxy-3-methyl-7-(3-methylbutyl)-2-oxo-3,7-dihydro-2H-purin-8-yl]piperazin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-4-methoxybenzoate
- Methyl 3,4-dihydroxybenzoate
- Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Uniqueness
Methyl {4-[6-hydroxy-3-methyl-7-(3-methylbutyl)-2-oxo-3,7-dihydro-2H-purin-8-yl]piperazin-1-yl}acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine base with a piperazine ring and an ester group sets it apart from other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
methyl 2-[4-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O4/c1-12(2)5-6-24-14-15(21(3)18(27)20-16(14)26)19-17(24)23-9-7-22(8-10-23)11-13(25)28-4/h12H,5-11H2,1-4H3,(H,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRLIOXEAYGPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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